molecular formula C8H7N3 B1612697 1,7-Naphthyridin-6-amine CAS No. 5912-36-7

1,7-Naphthyridin-6-amine

Cat. No.: B1612697
CAS No.: 5912-36-7
M. Wt: 145.16 g/mol
InChI Key: LYSLEXZCMQGSBJ-UHFFFAOYSA-N
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Description

1,7-Naphthyridin-6-amine (CAS 5912-36-7) is a high-value naphthyridine derivative supplied as a powder for life science research and development . This compound belongs to the class of naphthyridines, also known as diazanaphthalenes, which are recognized in medicinal chemistry as privileged structures capable of interacting with diverse biological receptors . These heterocyclic scaffolds are integral to pharmaceutical research, particularly in the development of novel antimicrobial agents . The 1,7-naphthyridine core is synthetically accessible through methods such as the EMME synthesis, starting from 3-aminopyridine N-oxide and diethyl ethoxymethylenemalonate (EMME) . This and related synthetic pathways enable the creation of a diverse array of 1,7-naphthyridine derivatives for structure-activity relationship (SAR) studies . Naphthyridine derivatives, including those based on the this compound structure, have demonstrated a broad spectrum of pharmacological activities, with a significant focus on anti-infective applications . They are investigated for their ability to inhibit bacterial enzymes like DNA gyrase, a mechanism of action established by the first naphthyridine-derived drug, nalidixic acid . Key Specifications: • CAS Number: 5912-36-7 • Molecular Formula: C₈H₇N₃ • Molecular Weight: 145.16 g/mol • Appearance: Solid powder • Storage: Store at room temperature, protected from light Safety: This product is for Research Use Only (RUO) and is intended for use by qualified researchers in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans .

Properties

IUPAC Name

1,7-naphthyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSLEXZCMQGSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595019
Record name 1,7-Naphthyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5912-36-7
Record name 1,7-Naphthyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-naphthyridin-6-amine
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Preparation Methods

Halogenation and Subsequent Amination

One common approach involves starting from a 1,7-naphthyridine derivative halogenated at the 6-position (e.g., 6-bromo or 6-chloro-1,7-naphthyridine). This intermediate undergoes nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 6-position, yielding this compound.

This method is efficient and allows for further modifications at other positions of the naphthyridine ring.

Acylation of Amino-Substituted Derivatives

Derivatives of this compound can be prepared by acylation reactions, where the amino group at the 6-position is reacted with acyl chlorides or carboxylic acid derivatives to form amides. This step is often used to synthesize pharmaceutical intermediates.

  • Typical Conditions:
    Reaction of 6-amino-8-bromo(or chloro)-1,7-naphthyridine with carboxylic acid derivatives in the presence of a base.

This process can be carried out using standard acylation conditions, often with bases such as triethylamine or sodium hydride to facilitate the reaction.

Cyclization Approaches

Though less commonly reported specifically for this compound, cyclization strategies starting from pyridine or pyridone precursors can be adapted from related naphthyridine syntheses. These methods involve constructing the bicyclic system through ring closure reactions, followed by introduction of the amino group.

Detailed Reaction Conditions and Yields

Step Starting Material Reagents/Conditions Product Notes
Halogenation 1,7-Naphthyridine Bromination or chlorination agents 6-bromo- or 6-chloro-1,7-naphthyridine Selective halogenation at C6
Amination (Nucleophilic substitution) 6-bromo-1,7-naphthyridine NH₃ in solvent (e.g., ethanol, DMF), heat This compound High yield, mild conditions
Acylation 6-amino-8-bromo-1,7-naphthyridine Acyl chloride or acid anhydride, base Acylated derivatives Used for pharmaceutical intermediates

Research Findings and Optimization

  • The halogenation step must be carefully controlled to avoid poly-substitution or degradation of the naphthyridine ring.
  • Amination proceeds efficiently under reflux with ammonia or ammonium salts, often in polar solvents such as dimethylformamide (DMF) or ethanol.
  • Bases such as triethylamine improve acylation yields by neutralizing generated acids.
  • The presence of substituents at positions other than C6 can influence the reactivity and regioselectivity of these transformations.

Pharmaceutical Formulations and Applications

The 1,7-naphthyridine derivatives, including this compound, have been formulated into various pharmaceutical dosage forms such as tablets, capsules, powders, and injections by combining with excipients like starch, lactose, mannitol, and binders such as sodium carboxymethylcellulose. These formulations are designed to optimize bioavailability and therapeutic efficacy.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Advantages Limitations
Halogenation + Amination 1,7-Naphthyridine Halogenating agent, NH₃, polar solvent Straightforward, high yield Requires selective halogenation
Acylation of Amino Derivatives 6-amino-8-bromo-1,7-naphthyridine Acyl chlorides, base (e.g., triethylamine) Versatile for derivative synthesis Needs base control
Cyclization from Pyridine Precursors Pyridine or pyridone derivatives Various cyclization reagents and conditions Potential for diverse substitutions More complex, less direct

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The amino group at position 6 activates the naphthyridine ring for nucleophilic substitution. For example:

  • Chlorine substitution : Reacting 1-amino-3-chloro-2,7-naphthyridine derivatives with cyclic amines (e.g., pyrrolidine) triggers SₙAr at C-1, forming 1,3-diamino derivatives. Subsequent Smiles rearrangement occurs under thermal conditions, involving cleavage of the C-8/C(pyr) bond and nucleophilic attack on a cyano group .

SubstrateReagents/ConditionsProductKey Observation
1-Amino-3-chloro derivativePyrrolidine, DMF, 80°C, 4h1-Pyrrolidinyl-3-amino derivativeRearrangement to 6,8-diamino-1-one via Smiles mechanism

Palladium-Catalyzed Cross-Coupling Reactions

The amino group facilitates directed C–H functionalization and cross-coupling:

  • Suzuki–Miyaura coupling : Halogenated derivatives (e.g., 6-bromo-1,7-naphthyridin-8-amine) undergo coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

  • Buchwald–Hartwig amination : Substituted aryl halides react with the amino group to form biaryl amines under Pd(OAc)₂/Xantphos catalysis .

Reaction TypeSubstrateConditionsYieldApplication
Suzuki Coupling6-Bromo-1,7-naphthyridin-8-aminePd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12h65–78%Synthesis of PDE4D inhibitors
Buchwald–Hartwig6-Amino-1,7-naphthyridinePd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C82%Access to 1,7-THN spirocycles

Cyclization Reactions

1,7-Naphthyridin-6-amine undergoes cyclization with electrophilic partners:

  • With aldehydes : Reacting with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions leads to benzimidazonaphthyridines instead of Schiff bases .

AldehydeConditionsProductNotes
BenzaldehydeH₂SO₄, CH₃COOH, refluxBenzo[f]imidazo[1,2-a] naphthyridineCyclization favored over imine formation

Amino Group Functionalization

The primary amine undergoes protection and derivatization:

  • Protection : Di-tert-butyl dicarbonate (Boc₂O) in THF with Et₃N yields the Boc-protected derivative .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

ReactionReagents/ConditionsProductYield
Boc ProtectionBoc₂O, Et₃N, THF, 25°C, 2hN-Boc-1,7-naphthyridin-6-amine92%
AcetylationAcCl, pyridine, CH₂Cl₂, 0°C→25°CN-Acetyl-1,7-naphthyridin-6-amine85%

Rearrangements and Electronic Effects

  • Smiles rearrangement : In 1,3-diamino derivatives, steric and electronic factors influence rearrangement rates. For example, isopropyl substituents slow rearrangement due to steric hindrance, while methyl groups allow faster reactions .

  • Electrostatic potential (ESP) analysis : ESP charges at C-1 and C-3 positions dictate nucleophilic attack sites, with higher positive charges favoring reactivity .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antibacterial Properties

1,7-Naphthyridin-6-amine derivatives have shown significant potential as antiviral agents. For example, studies have identified compounds within the naphthyridine family that demonstrate potent activity against human cytomegalovirus (HCMV) and other viral pathogens. These compounds were evaluated using plaque reduction assays and exhibited varying degrees of cytotoxicity, providing insights into their mechanisms of action against viral replication cycles .

Additionally, certain derivatives have been investigated for their antibacterial properties. Research has indicated effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the naphthyridine core can enhance biological activity.

Table 1: Antiviral and Antibacterial Activity of Naphthyridine Derivatives

CompoundActivityTarget PathogenReference
This compoundAntiviralHCMV
3-(6-amino-1,7-naphthyridin-8-yl)benzonitrileAntibacterialMRSA

Materials Science

Organic Electronics

The compound is utilized in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. Its photochemical properties allow it to function as an efficient light-emitting material, which is crucial for enhancing the performance of OLED devices. The ability to modify the naphthyridine structure further expands its applicability in creating new materials with tailored electronic properties.

Chemical Biology

Ligand Chemistry

In chemical biology, this compound serves as a ligand for metal complexes in biological studies. These metal complexes can play significant roles in catalysis and drug design, as they may interact with biological macromolecules to modulate their functions. The exploration of these interactions has implications for developing new therapeutic strategies targeting various diseases.

Case Studies

Case Study 1: Antiviral Activity Assessment

A notable study assessed the antiviral efficacy of a series of naphthyridine derivatives against HCMV. The researchers conducted time-course experiments to evaluate the compounds' effects on viral replication at different stages. Results indicated that specific structural modifications enhanced antiviral activity significantly, suggesting a clear structure-activity relationship (SAR) that could guide future drug development .

Case Study 2: Synthesis and Evaluation of Antibacterial Agents

Another investigation focused on synthesizing a new class of naphthyridine derivatives with potential antibacterial activity. The synthesized compounds were tested against various bacterial strains, revealing promising results against resistant strains like MRSA. This study highlights the importance of structural diversity in enhancing biological activity and informs future synthetic strategies for developing effective antibacterial agents.

Mechanism of Action

The mechanism of action of 1,7-naphthyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • Bromo-substituted analogs (e.g., 8-Bromo-1,7-naphthyridin-6-amine) serve as intermediates for cross-coupling reactions, enabling the introduction of aryl or alkyl groups .
  • Methoxy groups (e.g., 8-Methoxy-1,7-naphthyridin-6-amine) enhance stability but reduce electrophilicity compared to halogenated derivatives .

Biological Activity :

  • The 3-nitrophenyl-substituted derivative exhibits moderate PDE4C inhibition (IC₅₀ = 10,000 nM), while allylation at position 6 (6-Allyl-8-(3-nitro-phenyl)-1,7-naphthyridine) improves potency by over 10-fold (IC₅₀ = 890 nM) . This highlights the critical role of lipophilic substituents in enhancing target binding.

Hydrogenated Derivatives :

  • Partially saturated analogs like 6,7-dihydro-1,7-naphthyridin-6-amine exhibit altered solubility and reduced aromaticity, making them suitable for synthesizing polycyclic frameworks .

Physicochemical and Commercial Comparisons

Property 1,7-Naphthyridin-6-amine 8-Methoxy Derivative 8-Bromo Derivative 6,7-Dihydro Derivative
Molecular Weight 145.16 g/mol 175.19 g/mol 224.06 g/mol 147.18 g/mol
Storage Conditions Not reported 2–8°C, dry, sealed Room temperature Room temperature
Commercial Availability Limited Widely available Available Custom synthesis
  • Synthetic Utility : Bromo-substituted compounds are preferred for Suzuki-Miyaura couplings, while the parent amine is used in cyclization and complexation reactions .

Biological Activity

1,7-Naphthyridin-6-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

This compound (CAS Number: 5912-36-7) can be synthesized through various methods, including microwave-assisted techniques that yield high purity and efficiency. For instance, a study demonstrated an eco-friendly synthesis from 2-cyano-3-pyridylacetonitrile, resulting in significant yields compared to conventional methods .

Biological Activities

  • Anticancer Activity :
    • Mechanism : Research indicates that this compound derivatives exhibit potent anticancer properties by inhibiting key signaling pathways such as WNT signaling. This inhibition leads to G0/G1 cell cycle arrest in various cancer cell lines .
    • Case Study : A derivative known as bisleuconothine A was shown to have IC50 values of 2.74 μM against SW480 and 3.18 μM against HCT116 colon cancer cells, demonstrating significant antiproliferative effects .
  • Antimicrobial Activity :
    • Compounds within the naphthyridine family have been reported to possess antibacterial properties against Gram-negative bacteria. The structural modifications at specific positions enhance their efficacy against a broader spectrum of pathogens .
    • Example : The development of fluoroquinolone derivatives based on naphthyridine structures has led to improved pharmacokinetics and antibacterial activity .
  • Anti-inflammatory Effects :
    • Some naphthyridine derivatives have shown the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in animal models, indicating potential for treating inflammatory diseases .
  • Neuroprotective Properties :
    • Preliminary studies suggest that certain naphthyridine derivatives may exert neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease. These compounds may modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeMechanism of ActionIC50 Values (μM)References
AnticancerWNT signaling inhibition2.74 (SW480)
3.18 (HCT116)
AntimicrobialInhibition of bacterial DNA synthesisVaries
Anti-inflammatoryReduction of TNF-α and IL-6Varies
NeuroprotectiveModulation of neurotransmitter levelsVaries

Case Studies

  • Visceral Leishmaniasis Treatment :
    • A collaborative study aimed at developing new treatments for visceral leishmaniasis identified a series of naphthyridine compounds that demonstrated promising in vitro efficacy but faced challenges in vivo due to metabolic stability issues . This highlights the need for further optimization in drug design.
  • Cancer Cell Line Studies :
    • In vitro studies on various cancer cell lines (e.g., A549 for lung cancer and MCF-7 for breast cancer) showed that certain derivatives not only inhibited cell proliferation but also induced autophagy, suggesting a dual mechanism of action that could be exploited for therapeutic purposes .

Q & A

Basic: What are the primary synthetic routes for preparing 1,7-Naphthyridin-6-amine, and what key reagents are involved?

This compound can be synthesized via:

  • Suzuki-Miyaura Coupling : Brominated derivatives (e.g., 8-bromo-1,7-naphthyridin-6-amine) react with aryl boronic acids (e.g., m-nitrophenylboronic acid) using palladium catalysts (e.g., bis(dibenzylideneacetone)palladium) and ligands (e.g., triphenylphosphine) in toluene/DMF under reflux (90% yield) .
  • Cyclization Reactions : Precursors like 3-cyanomethyl-2-pyridinecarbonitrile undergo HBr/AcOH treatment to form brominated intermediates, which are further functionalized .
  • Hydrazine Substitution : Halogenated derivatives (e.g., 8-bromo-1,7-naphthyridin-6-amine) react with hydrazine hydrate to yield dihydrazino derivatives (65% yield) .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and amine proton environments.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation pathways.
  • X-ray Diffraction : Resolves crystal structures, particularly for charge-transfer complexes (e.g., with tetracyanoquinodimethane) .
  • HPLC/Purity Analysis : Ensures >98% purity for research-grade compounds, critical for reproducibility .

Basic: What safety protocols are essential when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of toxic decomposition products (e.g., during combustion) .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Advanced: How can researchers resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings of this compound derivatives?

  • Variable Catalyst Loading : Test different Pd catalyst/ligand ratios (e.g., 1–5 mol%) to optimize cross-coupling efficiency .
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for solubility and reaction kinetics .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., homocoupling) and adjust stoichiometry .

Advanced: What strategies mitigate decomposition during functionalization of nitro-substituted this compound derivatives?

  • Low-Temperature Diazotization : Perform diazonium salt formation at ≤25°C with trifluoromethanesulfonic acid to stabilize intermediates .
  • Inert Atmosphere : Use argon/nitrogen to prevent oxidation of nitro groups during reactions .
  • Protecting Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) groups before nitration .

Advanced: How should researchers address discrepancies in computational vs. experimental data for this compound’s electronic properties?

  • Benchmarking : Compare DFT-calculated HOMO/LUMO levels with experimental cyclic voltammetry data .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations to match experimental UV-Vis spectra .
  • Error Analysis : Quantify deviations using root-mean-square error (RMSE) and refine basis sets (e.g., B3LYP/6-311+G**) .

Advanced: What methodologies optimize regioselectivity in alkylation/arylation reactions of this compound?

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., cyano) to guide C-8 alkylation .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 4 h) and improve regioselectivity via controlled heating .
  • Computational Screening : Use molecular docking to predict favorable reaction sites before lab experimentation .

Advanced: How can transamination side reactions be minimized during hydrazine substitution of halogenated derivatives?

  • Stoichiometric Control : Limit hydrazine hydrate to 1.2 equivalents to avoid over-substitution .
  • pH Monitoring : Maintain acidic conditions (pH 4–5) to suppress nucleophilic attack at unintended sites .
  • Selective Quenching : Add acetic acid to terminate reactions before dihydrazino byproducts form .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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